Product packaging for Sop octapeptide(Cat. No.:CAS No. 135467-95-7)

Sop octapeptide

Cat. No.: B152974
CAS No.: 135467-95-7
M. Wt: 920.1 g/mol
InChI Key: IKOYOTRBIJAJQX-ZPXWBUFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sop Octapeptide is supplied as a high-purity, research-grade chemical reagent for laboratory investigations. This synthetic octapeptide is characterized by its specific amino acid sequence and is provided for in-vitro applications to support various fields of biochemical and pharmacological research. Peptides of this class are of significant interest in drug discovery and development due to their ability to target specific receptors and modulate physiological pathways with high specificity . As a research chemical, this octapeptide can be utilized in studies exploring structure-activity relationships (SAR) , mechanism of action, and receptor binding assays. The product is strictly for research use in controlled laboratory settings. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers should consult the product specifications and safety data sheet for detailed handling, storage, and solubility information prior to use. All chemical and physical properties are verified via HPLC to ensure batch-to-batch consistency and reliability for your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H69N9O13 B152974 Sop octapeptide CAS No. 135467-95-7

Properties

CAS No.

135467-95-7

Molecular Formula

C43H69N9O13

Molecular Weight

920.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H69N9O13/c1-22(2)17-30(47-34(55)21-46-37(58)27(44)20-26-11-9-8-10-12-26)40(61)48-28(13-15-33(45)54)38(59)50-31(18-23(3)4)41(62)49-29(14-16-35(56)57)39(60)51-32(19-24(5)6)42(63)52-36(25(7)53)43(64)65/h8-12,22-25,27-32,36,53H,13-21,44H2,1-7H3,(H2,45,54)(H,46,58)(H,47,55)(H,48,61)(H,49,62)(H,50,59)(H,51,60)(H,52,63)(H,56,57)(H,64,65)/t25-,27+,28+,29+,30+,31+,32+,36+/m1/s1

InChI Key

IKOYOTRBIJAJQX-ZPXWBUFFSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

sequence

FGLQLELT

Synonyms

Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr
phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine
SOP octapeptide

Origin of Product

United States

Discovery, Identification, and Structural Elucidation of Sop Octapeptide

Discovery, Identification, and Structural Elucidation of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2

The journey to identify and characterize specific neuropeptides is a meticulous process that builds upon decades of research in neurochemistry and analytical science.

Historical Perspectives on the Isolation of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 and Related Neuropeptides

The discovery of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 is rooted in the study of a family of peptides known as FMRFamide-related peptides (FaRPs). The prototypical member of this family, the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide), was first isolated from the ganglia of a clam. frontiersin.org This discovery spurred researchers to investigate whether similar peptides existed in vertebrates.

Utilizing antibodies developed against FMRFamide, scientists were able to screen tissue extracts for molecules with a similar C-terminal Arg-Phe-NH2 motif. nih.gov This immunochemical approach led to the successful identification and isolation of two novel peptides from bovine brain extracts: an octapeptide with the sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (F-8-F-NH2 or NPFF) and a related octadecapeptide. frontiersin.org This work highlighted an evolutionary conservation of certain neuropeptide structural motifs across different phyla.

Purification Methodologies from Biological Extracts

The isolation of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 from a complex biological matrix like brain tissue required a multi-step purification strategy to achieve the necessary purity for sequencing. The general workflow is as follows:

Tissue Extraction: Bovine brain tissue was homogenized in an acidic solution to inhibit proteolytic degradation and precipitate larger proteins. The mixture was then centrifuged to separate the soluble peptide-containing supernatant from the insoluble material. bohrium.com

Solid-Phase Extraction: The supernatant was passed through a reverse-phase C18 cartridge. This step desalted the sample and provided an initial enrichment of hydrophobic molecules, including the target octapeptide. bohrium.com

Affinity Chromatography: A key step in the initial isolation was the use of affinity column chromatography. By immobilizing antibodies that recognize the Arg-Phe-NH2 terminus, researchers could selectively capture FMRFamide-like peptides from the partially purified extract, significantly enhancing the purity of the target compounds. nih.gov

Multi-Step Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The material eluted from the affinity column was subjected to several rounds of RP-HPLC. doi.org Each step used different column chemistries (e.g., C18, C8, Cyano) or different mobile phase solvent systems (e.g., acetonitrile (B52724) gradients with trifluoroacetic acid or heptafluorobutyric acid) to separate the peptide mixture based on subtle differences in hydrophobicity. doi.org Fractions were collected and monitored for immunoreactivity to guide the purification process toward the isolation of the pure octapeptide. doi.org

Advanced Spectroscopic and Chromatographic Methods for Identity Confirmation

Following purification, a suite of advanced analytical techniques was employed to confirm the identity, purity, and primary structure of the octapeptide.

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

Reversed-phase HPLC is a cornerstone technique for assessing the purity of a peptide sample and for confirming its identity against a synthetic standard. hplc.eu The peptide is injected onto a hydrophobic stationary phase (typically a silica-based C18 column) and eluted with an increasing gradient of an organic solvent, such as acetonitrile, in an aqueous acidic mobile phase (commonly containing 0.1% trifluoroacetic acid, TFA). hplc.eunih.gov

The time it takes for the peptide to elute from the column, known as the retention time, is a highly reproducible characteristic under specific conditions. To confirm the structure of the isolated Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2, the peptide was chemically synthesized. The synthetic version was then analyzed by HPLC under the same conditions as the native peptide. A perfect match in their retention times provided strong evidence for the correctness of the assigned sequence.

ParameterValue/Description
Stationary Phase C18 silica (B1680970)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient of increasing Mobile Phase B
Detection UV Absorbance at 214 nm
Result The retention time of the purified native peptide matched that of the synthetic Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 standard.

This interactive table outlines typical parameters for the HPLC analysis of the octapeptide.

Mass Spectrometry (MS) Techniques for Molecular Mass and Sequence Assignment

Mass spectrometry is an indispensable tool in proteomics and peptidomics, providing precise molecular mass measurements and detailed structural information.

While the initial sequencing of this octapeptide was performed by gas-phase sequencing, modern peptide analysis heavily relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for de novo sequencing (sequencing without a known database).

In this technique, the peptide is first ionized, typically by electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is measured (MS1 scan). This specific ion is then selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are measured in a second mass analysis (MS2 scan). The peptide backbone typically breaks at the amide bonds, producing a series of 'b' ions (containing the N-terminus) and 'y' ions (containing the C-terminus). The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue, allowing the sequence to be pieced together.

Fragment Ion TypeSequenceCalculated m/z
b2Phe-Leu261.16
b3Phe-Leu-Phe408.23
b4Phe-Leu-Phe-Gln536.29
b5Phe-Leu-Phe-Gln-Pro633.34
b6Phe-Leu-Phe-Gln-Pro-Gln761.40
b7Phe-Leu-Phe-Gln-Pro-Gln-Arg917.50
y1Phe-NH2164.10
y2Arg-Phe-NH2320.20
y3Gln-Arg-Phe-NH2448.26
y4Pro-Gln-Arg-Phe-NH2545.31
y5Gln-Pro-Gln-Arg-Phe-NH2673.37
y6Phe-Gln-Pro-Gln-Arg-Phe-NH2820.44
y7Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2933.52

This interactive table shows the predicted monoisotopic m/z values for the major singly charged b- and y-ions expected from the MS/MS fragmentation of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular mass of a peptide, thereby verifying its composition.

In this method, the purified peptide is co-crystallized with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). nih.govuci.edu A laser pulse irradiates the sample, causing the matrix to desorb and ionize the peptide. The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured. Since all ions receive the same kinetic energy, their velocity is dependent on their mass, with lighter ions traveling faster. This allows for a very precise calculation of the peptide's molecular mass. The observed mass is then compared to the theoretical mass calculated from the proposed amino acid sequence.

ParameterValue/Description
Peptide Sequence Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2
Matrix α-cyano-4-hydroxycinnamic acid (CHCA)
Theoretical Monoisotopic Mass 1047.58 Da
Observed Mass (Typical) [M+H]⁺ ≈ 1048.59 Da
Conclusion The observed mass from MALDI-TOF MS analysis corresponds to the theoretical mass of the protonated octapeptide, confirming its elemental composition.

This interactive table provides key data for the MALDI-TOF MS verification of the octapeptide's molecular mass.

Electrospray Ionization (ESI) MS for Peptide Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for the initial characterization of peptides like the Sop octapeptide. nih.govamericanpeptidesociety.org This method is particularly advantageous for large, thermally fragile biomolecules as it allows for their transfer from a liquid solution into the gaseous phase with minimal fragmentation. nih.gov In this process, the peptide solution is sprayed through a fine, high-voltage needle, creating an aerosol of charged droplets. americanpeptidesociety.org As the solvent evaporates, the charge density on the droplet surface increases, eventually leading to the ejection of gas-phase peptide ions. americanpeptidesociety.org

A key feature of ESI-MS in peptide analysis is the formation of multiply charged ions (e.g., [M+nH]ⁿ⁺). europeanpharmaceuticalreview.com This phenomenon allows for the analysis of macromolecules with molecular weights that exceed the typical mass range of the analyzer, as the mass-to-charge (m/z) ratio is brought into a detectable range. nih.gov For an octapeptide, the resulting mass spectrum typically shows a series of peaks, each corresponding to the intact molecule with a different number of protons attached. By analyzing this series of m/z values, the molecular weight of the octapeptide can be accurately calculated, providing a primary confirmation of its identity and purity. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures, ensuring that the mass data corresponds to a single, purified compound. americanpeptidesociety.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Following mass determination, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method to determine the three-dimensional structure of the octapeptide in solution, providing insights into its native conformation. springernature.comspringernature.com NMR spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to yield a wealth of structural information, including atom connectivity, dihedral angles, and spatial proximities of atoms. uzh.chnmims.edu

¹H-NMR and ¹³C-NMR for Backbone and Side Chain Analysis

One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectra provide the foundational data for structural elucidation. researchgate.net

¹H-NMR: The proton NMR spectrum reveals distinct signals for the various protons in the octapeptide. Key regions in the spectrum correspond to specific types of protons: the amide (N-H) protons of the peptide backbone, the α-protons, and the diverse protons of the amino acid side chains. uzh.ch The chemical shift (position) of each signal provides information about the local electronic environment of the proton. researchgate.net For instance, protons on aromatic side chains (like Phenylalanine or Tyrosine) resonate in a characteristic downfield region, while aliphatic side chain protons (like Valine or Isoleucine) appear upfield. uzh.chacs.org

¹³C-NMR: The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton of the peptide. steelyardanalytics.com Although less sensitive than ¹H-NMR, it offers a wider spectral dispersion. Specific regions of the ¹³C spectrum are characteristic of carbonyl carbons in the peptide backbone (typically 169-173 ppm), α-carbons, and the various carbons of the side chains. steelyardanalytics.com This allows for the identification and counting of the different types of carbon atoms within the molecule. researchgate.netsteelyardanalytics.com

The data from these 1D spectra are used to identify the types of amino acid residues present and can offer initial clues about the peptide's secondary structure. steelyardanalytics.com

2D NMR for Conformational Analysis

While 1D NMR provides a list of chemical shifts, two-dimensional (2D) NMR experiments are essential for assembling the complete structure and determining the conformation of the octapeptide. nih.gov These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities. uzh.ch

Key 2D NMR experiments for peptide analysis include:

TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same spin system, which in peptides corresponds to a single amino acid residue. uzh.ch It allows for the assignment of all proton resonances within a given residue, from the amide proton to the side chain protons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for determining the 3D structure. It detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the distance between the two protons, providing the distance restraints necessary for calculating the peptide's three-dimensional fold. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. mdpi.com The ¹H-¹⁵N HSQC spectrum, for example, displays one peak for each amide bond in the peptide backbone, providing a unique fingerprint of the peptide's structure and folding state. mdpi.com

By combining the information from these and other 2D NMR experiments, a nearly complete assignment of all proton, carbon, and nitrogen resonances can be achieved. mdpi.com This detailed dataset, particularly the distance restraints from NOESY, is then used in computational modeling to generate an ensemble of structures representing the octapeptide's conformation in solution. nih.gov

Table 1: Common 2D NMR Experiments for Octapeptide Structural Analysis
ExperimentInformation ProvidedApplication to Octapeptide Structure
COSY (Correlation Spectroscopy)Shows correlations between scalar-coupled protons (typically 2-3 bonds apart).Identifies adjacent protons; helps in assigning Hα-Hβ protons within a residue.
TOCSY (Total Correlation Spectroscopy)Correlates all protons within a single amino acid spin system.Identifies the complete set of protons belonging to each of the eight amino acid residues.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space (< 5Å), revealing through-space proximities.Provides crucial distance restraints for calculating the 3D structure and conformation.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N).Provides a fingerprint of the peptide; ¹H-¹⁵N HSQC confirms the number of residues and assesses folding.
HiFSA Sequencing for Detailed Peptide Analysis

A more recent and powerful application of NMR for peptide characterization is ¹H iterative Full Spin Analysis (HiFSA). nih.govnih.gov This quantum mechanics-based method utilizes high-resolution 1D ¹H-NMR spectra to provide definitive sequencing and purity information concurrently. nih.govnih.gov The HiFSA approach treats a peptide as a sequence of individual amino acids with negligible spin coupling between them. acs.orgnih.gov The ¹H-NMR spectrum is analyzed as a sum of isolated spin systems, one for each amino acid. acs.org

The feasibility of HiFSA has been demonstrated for peptides of increasing size, including octapeptides. nih.govnih.govacs.org By accurately simulating the spin parameters (chemical shifts δ, coupling constants J) for each amino acid building block, a theoretical spectrum can be generated and compared to the experimental spectrum. This process allows for:

Sequence Verification: Confirming the amino acid sequence by matching the experimental spectrum to the unique HiFSA profile of the expected sequence. acs.org

Purity Assessment: Identifying and quantifying minor impurities or structural changes, as these would produce signals that deviate from the reference HiFSA profile. nih.gov

Conformer Quantification: When paired with quantitative NMR (qHNMR), HiFSA can determine the populations of different conformers of the peptide in solution. acs.orgnih.gov

The HiFSA methodology is independent of specific instruments or software and can be established as a standard operating procedure (SOP) for quality assurance and control (QA/QC) in peptide drug discovery and manufacturing. nih.govacs.org

Amino Acid Composition and Sequence Determination

While mass spectrometry and NMR provide critical data on molecular weight and structure, classical biochemical methods are used to confirm the fundamental amino acid composition and sequence.

Chemical Hydrolysis and Amino Acid Analysis

To determine the amino acid composition, the octapeptide is first broken down into its constituent amino acids through chemical hydrolysis. nih.gov The most common method involves heating the peptide in 6 M hydrochloric acid (HCl) at approximately 110°C for 20-24 hours. nih.govwaters.com This process cleaves all the peptide bonds. waters.com

Following hydrolysis, the resulting mixture of free amino acids is analyzed, typically using ion-exchange chromatography followed by post-column derivatization (e.g., with ninhydrin) for detection and quantification. nih.gov This analysis yields the ratio of the different amino acids present in the peptide. It is important to note that acid hydrolysis can destroy certain amino acids, such as Tryptophan, and converts Asparagine and Glutamine to their acidic forms, Aspartic acid and Glutamic acid, respectively. nih.govwaters.com Therefore, results are often reported as the sum (Asx and Glx), and alternative hydrolysis methods, like alkaline hydrolysis, may be needed to quantify acid-labile residues. waters.comnih.gov The resulting composition data provides a fundamental check on the identity of the octapeptide. nih.gov

Table 2: Summary of Hydrolysis Methods for Amino Acid Analysis
MethodReagentConditionsAdvantagesLimitations
Acid Hydrolysis6 M HCl~110°C, 20-24hMost common, effectively cleaves all peptide bonds.Destroys Tryptophan; converts Asn to Asp and Gln to Glu.
Alkaline HydrolysisNaOH or KOHVariesRecovers Tryptophan.Destroys Serine, Threonine, Cysteine, and Arginine.
Enzymatic HydrolysisMixture of peptidasesPhysiological pH and temperatureRecovers all amino acids in their native form, including Asn and Gln.Can be expensive; may result in incomplete hydrolysis if cleavage sites are blocked.

Edman Degradation for N-terminal Sequencing

Edman degradation is a well-established chemical method for determining the amino acid sequence of a peptide from its N-terminus. wikipedia.orgehu.eus This technique involves a cyclical process of labeling the N-terminal amino acid, cleaving it from the peptide chain, and then identifying the cleaved amino acid derivative. wikipedia.orgehu.eus This process can be repeated sequentially to determine the order of amino acids. wikipedia.org

The general steps of Edman degradation are as follows:

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC), also known as Edman's reagent, under mildly alkaline conditions. This reaction specifically labels the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamoyl (PTC) derivative. wikipedia.orgomizzur.com

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This step cleaves the peptide bond between the first and second amino acids, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, while the rest of the peptide remains intact. ehu.eus

Conversion and Identification: The ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid. wikipedia.org The specific PTH-amino acid can then be identified using techniques like high-performance liquid chromatography (HPLC). omizzur.comyoutube.com

Cycle Repetition: The shortened peptide can then undergo another cycle of Edman degradation to identify the next amino acid in the sequence. ehu.eus

This process is often automated in a machine called a sequenator, which can accurately sequence peptides up to approximately 30-60 residues long. wikipedia.orgomizzur.com The efficiency of each cycle is typically very high, often over 99%. wikipedia.org

For the octapeptide with the sequence PVRSSNCA, the Edman degradation process would proceed through eight cycles. The expected PTH-amino acid derivative released in each cycle is detailed in the table below.

Table 1: Theoretical Edman Degradation of the Octapeptide PVRSSNCA

Cycle NumberN-terminal Amino AcidReleased PTH-Amino Acid
1Proline (P)PTH-Proline
2Valine (V)PTH-Valine
3Arginine (R)PTH-Arginine
4Serine (S)PTH-Serine
5Serine (S)PTH-Serine
6Asparagine (N)PTH-Asparagine
7Cysteine (C)PTH-Cysteine
8Alanine (A)PTH-Alanine

It is important to note that certain factors can limit the effectiveness of Edman degradation. For instance, if the N-terminus of the peptide is chemically modified (e.g., through acetylation), the initial coupling reaction with PITC cannot occur. wikipedia.org Additionally, the presence of non-standard amino acids can halt the sequencing process. wikipedia.org

Chemical Synthesis Methodologies for Sop Octapeptide and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the cornerstone of modern peptide synthesis. powdersystems.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, or resin. powdersystems.comnih.gov The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing, which simplifies the purification process and allows for automation. bachem.com The entire process consists of repeated cycles of deprotection, washing, coupling of the next amino acid, and further washing. bachem.com For instance, the repeating octapeptide sequence from a glycoprotein (B1211001) in Staphylococcus aureus was successfully assembled using a straightforward SPPS methodology. nih.gov

Fmoc/tBu and Boc/Bzl Protection Strategies

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at the reactive alpha-amino group and side chains of the amino acids. wikipedia.org Two primary orthogonal protection strategies dominate SPPS: the tert-Butoxycarbonyl/Benzyl (Boc/Bzl) scheme and the 9-Fluorenylmethyloxycarbonyl/tert-Butyl (Fmoc/tBu) scheme. bachem.com

The Boc/Bzl strategy was the first to be widely adopted. bachem.com It uses the acid-labile Boc group for temporary protection of the N-terminus and more robust, acid-labile benzyl-based groups for side-chain protection. peptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain protectors requires a very strong acid, such as hydrofluoric acid (HF). peptide.comslideshare.net

The Fmoc/tBu strategy has largely superseded the Boc method for routine synthesis. iris-biotech.de This approach utilizes the base-labile Fmoc group for N-terminal protection and acid-labile groups, like tert-butyl (tBu), for the side chains. peptide.com The orthogonality of this scheme is a significant advantage; the Fmoc group is removed by a base, typically a solution of piperidine (B6355638) in DMF, while the side-chain groups and the resin linkage are cleaved with an acid like TFA. iris-biotech.decreative-peptides.com This avoids the use of the highly corrosive HF required in the Boc strategy. iris-biotech.de

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu-based (Acid-labile)Bzl-based (Strong acid-labile)
Nα-Deprotection Reagent Piperidine in DMFTFA in DCM
Final Cleavage Reagent TFA (milder acid)HF (strong, hazardous acid)
Key Advantage Orthogonality and milder cleavage conditions. iris-biotech.deEstablished protocols for specific applications. iris-biotech.de

Optimization of Coupling Agents and Reaction Conditions

The formation of the amide (peptide) bond between two amino acids is a slow reaction that requires the use of activating or 'coupling' reagents. wikipedia.org The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity. bachem.com These reagents activate the carboxyl group of one amino acid, facilitating nucleophilic attack by the amino group of the next. americanpeptidesociety.org

Common classes of coupling reagents include:

Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used activators. bachem.comamericanpeptidesociety.org They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to increase reaction rates and suppress side reactions. wikipedia.orgbachem.commerckmillipore.com

Aminium/Uronium and Phosphonium Salts : Reagents such as HBTU, TBTU, HATU, and PyBOP became popular due to their high reactivity and efficiency, achieving high coupling rates with minimal side reactions. bachem.commerckmillipore.com These reagents typically require the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIEA). uniurb.it HATU and its derivatives are particularly effective for difficult couplings. merckmillipore.com

Optimization of reaction conditions also involves the choice of solvent, with Dimethylformamide (DMF) and Dichloromethane (DCM) being the most common. merckmillipore.com Temperature can also be modulated, with microwave-assisted SPPS being employed to accelerate coupling and deprotection steps, especially for long or "difficult" peptide sequences. nih.gov

Coupling Agent ClassExamplesKey Characteristics
Carbodiimides DCC, DIC, EDCCost-effective and efficient; often used with additives like HOBt or Oxyma to reduce racemization. bachem.comamericanpeptidesociety.org
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTUHighly reactive and fast, generating OBt or OAt active esters; suitable for most standard couplings. bachem.commerckmillipore.com
Phosphonium Salts PyBOP, PyAOPSimilar reactivity to aminium salts; do not produce guanidinium (B1211019) by-products. merckmillipore.comuniurb.it
Immonium Salts COMUOffers very efficient coupling with a low tendency for racemization. luxembourg-bio.com

Minimization of Epimerization during Amide Bond Formation

Epimerization is a significant side reaction in peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted, leading to the formation of diastereomeric impurities that are difficult to separate from the desired product. nih.govresearchgate.net This process can compromise the biological activity of the final peptide. nih.gov

Several factors can induce epimerization, including the activation of the carboxylic acid group, the specific amino acid residue (Cysteine and Histidine are particularly susceptible), and the base used during the coupling reaction. luxembourg-bio.comnih.govbachem.com

Strategies to minimize epimerization include:

Use of Additives : Additives such as HOBt, 7-Aza-1-hydroxybenzotriazole (HOAt), and Oxyma are crucial when using carbodiimides. wikipedia.orgbachem.com They react with the activated intermediate to form an active ester, which is less prone to epimerization. wikipedia.org

Choice of Coupling Reagent : Modern coupling reagents are designed to minimize epimerization. For example, COMU has been shown to reduce the risk of epimerization compared to other reagents. luxembourg-bio.com

Controlled Reaction Conditions : Careful selection of the base is important, as strong bases can promote epimerization through direct proton abstraction from the alpha-carbon. nih.gov For instance, using 2,4,6-trimethylpyridine (B116444) (TMP) as the base in certain couplings has been shown to produce glycopeptides with low epimerization. nih.gov Pre-activation time and temperature should also be carefully controlled. nih.gov

Solution Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides and predates solid-phase techniques. nih.govspringernature.com In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution, and intermediates are isolated and purified after each step. nih.gov

While SPPS has become the dominant method for research-scale synthesis, solution-phase methods remain highly relevant, particularly for the large-scale industrial production of peptides and for sequences that are challenging to assemble on a solid support. nih.govwikipedia.org For example, the synthesis of the octapeptide Biphalin and its analogs is not possible via routine SPPS and requires a solution-phase approach. nih.govspringernature.com

A key strategy in solution-phase synthesis is fragment condensation , where smaller, protected peptide fragments are synthesized and purified independently before being coupled together to form the final, larger peptide. wikipedia.org This convergent approach can be more efficient for long peptides than the linear, stepwise elongation used in SPPS. wikipedia.org However, the coupling of peptide fragments carries a higher risk of epimerization that must be carefully managed. wikipedia.org To address the purification challenges of traditional solution-phase synthesis, newer methods like Group-Assisted Purification (GAP) chemistry have been developed to avoid chromatography. rsc.org

Advanced Synthetic Techniques

Flow Chemistry Applications in "Sop Octapeptide" Synthesis

Flow chemistry has recently emerged as a powerful technology for the chemical synthesis of peptides. chimia.ch In a flow-based system, reagents are continuously pumped through tubing and reactors, allowing for precise and reproducible control over reaction parameters such as temperature, pressure, and reaction time. chimia.chnih.gov

When applied to SPPS, flow chemistry offers several advantages over traditional batch methods:

Increased Speed and Efficiency : Flow-based systems can significantly reduce the time required for each amino acid coupling cycle. By passing heated reagents through a low-volume reactor containing the resin, cycle times can be reduced to a few minutes per residue. nih.gov

Improved Reaction Control : The precise control over stoichiometry and temperature minimizes side reactions and can improve the purity of the crude product. chimia.ch Reagents pass through the solid support in a concentrated band, which can enhance coupling efficiency. chimia.ch

Automation and Monitoring : Flow systems are readily automated and can incorporate in-line monitoring techniques, such as UV detection, to track the progress of deprotection and coupling steps in real-time. chimia.chnih.gov

This technology enables the rapid and efficient synthesis of complex peptides and even small proteins, pushing the boundaries of what is achievable through chemical synthesis. chimia.chthieme-connect.de

Directed Cyclization Strategies for Cyclic Analogs

The generation of cyclic analogs of this compound is a key strategy to enhance conformational stability and biological activity. This is achieved through various directed cyclization techniques, which can be broadly categorized into head-to-tail, side-chain-to-side-chain, and terminus-to-side-chain cyclizations. nih.gov

Head-to-Tail Cyclization: This common strategy involves the formation of a lactam bond between the N-terminal amine and the C-terminal carboxylic acid of the linear peptide precursor. nih.gov For an octapeptide like this compound, which contains a proline residue, the conformational constraints imposed by the proline can influence the efficiency of head-to-tail cyclization. acs.orgscispace.com The presence of proline can pre-organize the peptide backbone into a turn-like structure, which may favor cyclization by bringing the N- and C-termini into proximity. acs.org However, the cis-trans isomerization of the peptide bond preceding proline can also introduce conformational heterogeneity, potentially slowing down the cyclization reaction. acs.org

On-resin cyclization is a frequently employed technique where the linear peptide is cyclized while still attached to the solid support, typically through a side-chain anchoring point. biotage.com This method can be advantageous in minimizing intermolecular side reactions that can lead to dimerization or oligomerization, especially at high concentrations. peptide.com Alternatively, solution-phase cyclization is performed after the linear peptide has been cleaved from the resin. This approach often requires high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. peptide.com

Side-Chain-to-Side-Chain Cyclization: This approach involves forming a covalent bond between the side chains of two amino acid residues within the peptide sequence. A classic example is the formation of a disulfide bridge between two cysteine residues. peptide.com To create a cyclic analog of this compound using this method, two cysteine residues would need to be incorporated into the linear sequence. Other strategies include the formation of lactam bridges between the side chains of amino acids such as lysine (B10760008) and aspartic acid or glutamic acid. nih.gov

The choice of cyclization strategy depends on the desired conformational constraints of the final cyclic analog and the chemical nature of the amino acid residues in the this compound sequence.

Purification and Quality Control of Synthetic "this compound"

The production of synthetic peptides invariably yields a crude product containing the target peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and incompletely deprotected peptides. biosyn.com Therefore, rigorous purification and stringent quality control are paramount to obtaining a high-purity this compound suitable for research and other applications.

Preparative HPLC for High Purity Isolation

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides like this compound. google.com This technique separates the target peptide from impurities based on differences in hydrophobicity.

The general workflow for preparative RP-HPLC purification involves the following steps:

Column Selection: A C18-modified silica (B1680970) stationary phase is commonly used for peptide purification. The choice of column dimensions (diameter and length) depends on the amount of crude peptide to be purified. nih.gov

Mobile Phase: A typical mobile phase system consists of a binary gradient of water and acetonitrile (B52724), both containing a small percentage (typically 0.1%) of trifluoroacetic acid (TFA). protocols.io TFA acts as an ion-pairing agent, improving peak shape and resolution.

Gradient Elution: The purification process starts with a high concentration of the aqueous mobile phase, allowing the hydrophobic peptide and impurities to bind to the stationary phase. The concentration of the organic mobile phase (acetonitrile) is then gradually increased. This causes the components to elute from the column in order of increasing hydrophobicity. A shallow gradient is often employed to achieve optimal separation of closely related impurities. nih.gov

Fraction Collection and Analysis: Fractions are collected as they elute from the column. Each fraction is then analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure this compound. nih.gov

The following table provides a hypothetical example of a preparative HPLC gradient for the purification of a hydrophobic octapeptide like this compound.

Time (minutes)% Acetonitrile (with 0.1% TFA)Flow Rate (mL/min)
01020
51020
655020
709020
759020
801020

This is an exemplary gradient and would require optimization based on the specific crude peptide mixture.

Standard Operating Procedures (SOPs) for Peptide Synthesis and Analysis

The synthesis and analysis of this compound are governed by a set of Standard Operating Procedures (SOPs) to ensure consistency, quality, and reproducibility.

Solid-Phase Peptide Synthesis (SPPS): The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common method for SPPS. 20.210.105 The general cycle involves:

Resin Swelling: The solid support (resin) is swollen in a suitable solvent like dimethylformamide (DMF).

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a weak base, typically piperidine in DMF.

Washing: The resin is thoroughly washed to remove the deprotection reagents and byproducts.

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free N-terminus of the peptide chain.

Washing: The resin is washed again to remove excess reagents and byproducts.

Repeat Cycle: These steps are repeated until the desired octapeptide sequence is assembled.

Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and simultaneously removing the side-chain protecting groups using a strong acid cocktail, typically containing TFA and scavengers to prevent side reactions. 20.210.105

Quality Control Analysis: A battery of analytical techniques is employed to verify the identity, purity, and quantity of the synthesized this compound.

Mass Spectrometry (MS): This is a fundamental tool for confirming the molecular weight of the peptide. innovagen.comnih.gov The observed molecular weight should match the theoretical calculated mass of this compound. High-resolution mass spectrometry can provide further confirmation of the elemental composition. polypeptide.com

AnalysisTheoretical ValueObserved Value
Molecular Weight918.1 g/mol 918.0 g/mol
This table shows example mass spectrometry data for a synthetic octapeptide.

Amino Acid Analysis (AAA): This technique provides the amino acid composition of the peptide and is used to determine the peptide quantity. nih.govthieme-connect.de The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. The relative ratios of the amino acids should be consistent with the sequence of this compound. nih.gov

Amino AcidExpected RatioObserved Ratio
Alanine (Ala)22.05
Tyrosine (Tyr)10.98
Leucine (Leu)11.02
Proline (Pro)11.00
Valine (Val)10.97
Isoleucine (Ile)10.99
Serine (Ser)10.95
This table shows an example of amino acid analysis data for this compound.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final peptide product. biosyn.com The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. biosyn.com

By adhering to these rigorous synthesis, purification, and quality control procedures, high-purity this compound and its analogs can be reliably produced for scientific investigation.

Structural and Conformational Characterization of Sop Octapeptide

Elucidation of Secondary Structure Elements

The secondary structure of a peptide refers to the local spatial arrangement of its polypeptide backbone. The most common secondary structural elements are α-helices and β-sheets. wikipedia.org The determination of these elements in "Sop Octapeptide" is achieved through the application of spectroscopic methods.

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The method is based on the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structure motifs.

For "this compound," the CD spectrum would be analyzed in the far-UV region (typically 190-250 nm). The presence of a strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm would indicate a predominantly α-helical conformation. Conversely, a single negative band around 218 nm and a positive band near 195 nm are characteristic of a β-sheet structure. A spectrum lacking these distinct features would suggest a random coil or disordered conformation.

Table 1: Illustrative Circular Dichroism Data for "this compound" under Different Solvent Conditions

Solvent Condition Wavelength (nm) Molar Ellipticity (deg·cm²·dmol⁻¹) Inferred Secondary Structure
Aqueous Buffer (pH 7.4) 222 -15,000 Predominantly α-helical
208 -18,000
195 +30,000
50% Trifluoroethanol 218 -12,000 Increased β-sheet content

Note: The data presented in this table is illustrative and intended to demonstrate the application of the technique.

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. The Amide I (1600-1700 cm⁻¹) and Amide II (1500-1600 cm⁻¹) bands are particularly informative. The Amide I band, arising primarily from C=O stretching vibrations, is highly sensitive to the secondary structure.

For "this compound," an FTIR spectrum would be acquired, and the position of the Amide I band would be analyzed. An absorption peak in the range of 1650-1658 cm⁻¹ is indicative of an α-helical structure. A peak between 1620-1640 cm⁻¹ suggests the presence of β-sheets, while a peak around 1640-1650 cm⁻¹ is associated with a random coil conformation.

Table 2: Illustrative FTIR Amide I Band Positions and Corresponding Secondary Structures for "this compound"

Sample State Amide I Peak Position (cm⁻¹) Inferred Secondary Structure
Lyophilized Powder 1654 α-helix
In D₂O Solution 1635 β-sheet

Note: The data presented in this table is illustrative and intended to demonstrate the application of the technique.

Three-Dimensional Structure Determination

While CD and FTIR spectroscopy provide information on the secondary structure, a complete understanding of the peptide's function requires the determination of its three-dimensional arrangement at an atomic level.

X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a molecule. This method requires the peptide to be in a crystalline form. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic coordinates can be determined.

A successful crystallographic study of "this compound" would yield a detailed atomic model, revealing the precise conformation of the peptide backbone and the spatial orientation of its side chains. This high-resolution data is invaluable for understanding the peptide's interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of peptides in solution, which often better represents their native physiological environment. Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to obtain structural restraints.

For "this compound," a series of NMR experiments would be conducted to assign the resonances of all the protons in the peptide. NOESY experiments would then be used to identify protons that are close in space, providing distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, are used to calculate a family of structures that are consistent with the experimental data.

Conformational Dynamics and Stability Studies

Peptides are not static entities but exist as an ensemble of interconverting conformations. Understanding these conformational dynamics and the factors that influence the stability of the folded structure is crucial. Molecular dynamics (MD) simulations can be used to investigate the conformational landscape of peptides.

Studies on the conformational dynamics of "this compound" could involve techniques like temperature-dependent CD or NMR spectroscopy to monitor structural changes in response to thermal denaturation. These experiments can provide information on the melting temperature (Tm), a measure of the peptide's thermal stability. Furthermore, MD simulations can offer insights into the flexibility of different regions of the peptide and the timescale of conformational transitions.

Molecular Dynamics Simulations to Investigate Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For peptides, MD simulations can provide insights into the different shapes, or conformations, that the peptide chain can adopt in a solution. These simulations can reveal the flexibility of the peptide backbone and the orientation of its side chains, which together define its conformational ensemble. For instance, studies on various octapeptides, such as polyalanine and glycine/serine-rich octapeptides, have used MD simulations to understand how their sequences influence their folding and dynamics. nih.govacs.orgaip.orgaip.orgacs.org The simulations typically track the positions of all atoms over time, allowing researchers to observe conformational changes, intramolecular hydrogen bonds, and interactions with the solvent. nih.govaip.orgaip.org

Assessment of Peptide Conformer Populations

The conformational ensemble of a peptide is not just a collection of possible shapes, but a population where some conformations are more stable and therefore more populated than others. Various experimental and computational methods are used to assess these populations. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide data that, when combined with computational models, helps to determine the relative populations of different conformers in solution. researchgate.netnih.govmdpi.com For example, the analysis of coupling constants and Nuclear Overhauser effects (NOEs) from NMR experiments can be used to infer the probability of finding the peptide in specific secondary structures like helices, turns, or extended conformations. researchgate.netki.sinih.gov Computational analyses of MD simulation trajectories also allow for the clustering of conformations and the estimation of their relative populations based on potential energy and entropy. nih.govchemrxiv.org

Due to the lack of any specific data for a compound identified as "this compound," the detailed research findings and data tables requested in the prompt cannot be generated.

Compound Names

As no specific compounds related to "this compound" were identified, a table of mentioned compounds cannot be provided.

Molecular Interactions and Mechanisms of Action of Sop Octapeptide

Receptor Binding and Activation Studies

The binding of peptides to cellular receptors is a critical initiating step for a cascade of intracellular signaling events. The affinity and kinetics of this binding, as well as the specific receptors engaged, determine the physiological response.

Interaction with Neurotrophin Receptors (e.g., TrkA, p75NTR)

Neurotrophins, a family of proteins crucial for the survival and differentiation of neurons, exert their effects through two main types of receptors: the Tropomyosin receptor kinase (Trk) family (including TrkA, TrkB, and TrkC) and the p75 neurotrophin receptor (p75NTR). embopress.org These receptors can be expressed in the same cells and have been shown to interact physically and functionally. embopress.orgnih.gov

Studies have demonstrated that p75NTR can form a complex with Trk receptors, modulating their signaling output. embopress.orgnih.gov For instance, the presence of p75NTR can enhance the binding specificity of neurotrophins to their corresponding Trk receptors. embopress.org The interaction between the transmembrane domains of p75NTR and TrkA is thought to be a key component of their reciprocal activation and regulation. nih.gov This interaction is not promiscuous among all receptor tyrosine kinases, as p75NTR does not appear to associate with the epidermal growth factor receptor (EGFR). embopress.org The functional consequences of this interaction are significant; for example, nerve growth factor (NGF)-induced upregulation of substance P in sensory neurons requires the involvement of both TrkA and p75NTR. nih.gov TrkA activation typically promotes cell survival and differentiation, while p75NTR can, under certain circumstances, initiate apoptosis. embopress.orgnih.gov Their co-expression and interaction create a finely tuned signaling system that can produce diverse cellular outcomes.

Investigation of Metabotropic Receptor Engagement

Metabotropic receptors, which are predominantly G protein-coupled receptors (GPCRs), are involved in "slow" synaptic transmission and mediate the effects of a vast array of neurotransmitters and neuromodulators. nih.govnih.gov Unlike ionotropic receptors, which form ion channels, metabotropic receptors initiate intracellular signaling cascades upon ligand binding. nih.gov

Certain peptides have been shown to act on metabotropic receptors. For example, the octadecaneuropeptide (B1591338) (ODN) and its C-terminal octapeptide fragment (OP) have been found to exert their anorexigenic effects through a specific metabotropic receptor coupled to phospholipase C. mendeley.com This indicates that octapeptides can function as ligands for this class of receptors, leading to specific physiological responses. The activation of group III metabotropic glutamate (B1630785) receptors, for instance, has been shown to be a target for therapeutic intervention in neurological disorders. tocris.com

Ligand-Receptor Kinetic and Affinity Measurements

The interaction between a ligand and its receptor is characterized by its binding kinetics, which includes the association rate (on-rate) and the dissociation rate (off-rate), and its affinity (KD), which is the ratio of the off-rate to the on-rate. frontiersin.orgibmc.msk.ru These parameters are fundamental in determining the potency and duration of a ligand's effect. nih.gov Techniques such as surface plasmon resonance (SPR) and microscale thermophoresis (MST) are employed to measure these interactions. frontiersin.orgnih.gov

Understanding these kinetic and affinity measurements is crucial for drug design and for interpreting the physiological role of endogenous ligands. ibmc.msk.ruvanderbilt.edu For instance, a ligand with a slow dissociation rate (a long residence time) may have a more sustained effect in vivo. nih.gov

ParameterDescriptionRelevance
Association Rate (k_on) The rate at which a ligand binds to its receptor.Influences the speed of signal initiation.
Dissociation Rate (k_off) The rate at which a ligand-receptor complex dissociates.Determines the duration of the signal.
Affinity (K_D) The concentration of ligand at which half of the receptors are occupied at equilibrium.Indicates the strength of the binding interaction.

Enzyme Modulation and Functional Pathways

Beyond receptor binding, peptides can also exert their effects by modulating the activity of enzymes, thereby influencing critical biological pathways.

Impact on Enzymatic Activity in Specific Biological Cascades

Inhibition of Angiotensin-Converting Enzyme (ACE) or Renin-Angiotensin System (RAS) Components (as octapeptides in general)

The Renin-Angiotensin System (RAS) is a crucial regulator of blood pressure and fluid balance. nih.govfrontiersin.org A key component of this system is Angiotensin-Converting Enzyme (ACE), which converts the inactive decapeptide Angiotensin I into the potent vasoconstrictor octapeptide, Angiotensin II. nih.govmdpi.com

Angiotensin II is the primary active component of the RAS, exerting its effects by binding to its receptors, primarily the AT1 receptor. mdpi.com The inhibition of ACE is a major therapeutic strategy for managing hypertension, as it reduces the production of Angiotensin II. laskerfoundation.orgnih.govmdpi.com Many ACE inhibitors are peptide-based or peptide mimetics. laskerfoundation.org The study of octapeptides, in this context, is central to understanding the regulation of the RAS. nih.gov The modulation of RAS components, including ACE and other enzymes like renin, is a significant area of research for the development of treatments for cardiovascular diseases. nih.govresearchgate.net

Enzyme/SystemFunctionRole of Octapeptides
Renin An enzyme that converts angiotensinogen (B3276523) to angiotensin I. nih.govThe resulting cascade produces the octapeptide Angiotensin II.
Angiotensin-Converting Enzyme (ACE) An enzyme that converts angiotensin I to the octapeptide angiotensin II. nih.govA target for inhibitory peptides to control blood pressure. mdpi.com
Renin-Angiotensin System (RAS) A hormonal system that regulates blood pressure and fluid balance. frontiersin.orgThe octapeptide Angiotensin II is the main effector molecule. mdpi.com

An article on the chemical compound “Sop octapeptide” cannot be generated at this time. Extensive searches of publicly available scientific literature and databases did not yield any specific information for a compound with this name.

It is possible that "this compound" is a proprietary name, an internal research code, a very new or unpublished compound, or a synonym that is not widely recognized in the scientific community. Without a more common chemical name, a CAS number, or its amino acid sequence, it is not possible to retrieve the specific data required to accurately address the detailed outline provided in the user's instructions.

Therefore, the following sections on its molecular interactions, mechanisms of action, and cellular uptake cannot be completed. Accurate and scientifically sound information regarding its effects on cholecystokinin (B1591339) octapeptide-degrading peptidases, activation of intracellular signaling pathways, and its cellular translocation mechanisms is contingent on the identification of this specific molecule in scientific literature.

Biological and Physiological Roles of Sop Octapeptide

Role in Pain Pathway Modulation

There is no information available in the scientific literature regarding the role of a compound named "Sop octapeptide" in pain pathway modulation.

Induction of Hyperalgesia and Nociceptive Threshold Alteration

No research findings were identified that describe the effects of "this compound" on hyperalgesia or the alteration of nociceptive thresholds.

Attenuation of Morphine-Induced Analgesia

There is no scientific evidence to suggest that "this compound" attenuates morphine-induced analgesia.

Neurobiological Functions

No information is available regarding the neurobiological functions of "this compound."

Neurotrophic Effects and Neuronal Survival Pathways

There are no documented neurotrophic effects or associations with neuronal survival pathways for a compound named "this compound."

Promotion of Neurite Outgrowth and Neuronal Differentiation

No research has been published detailing any role for "this compound" in the promotion of neurite outgrowth or neuronal differentiation.

Table of Mentioned Compounds

Regulation of Neurotransmitter Release

Certain octapeptides play a crucial role in neuromodulation by influencing the release of neurotransmitters. A notable example is the cholecystokinin (B1591339) octapeptide (CCK-8). Research on rat cortical synaptosomes has demonstrated that CCK-8 release can be stimulated by depolarizing agents such as 100 mM potassium chloride (KCl) and 75 µM veratrine (B1232203) in a calcium-dependent manner nih.gov.

Further studies have shown that the release of CCK-8 is also regulated by other neurotransmitters. Dopamine and acetylcholine, at a concentration of 10⁻⁶M, were found to stimulate the release of CCK-8 nih.gov. Conversely, serotonin (B10506) and norepinephrine (B1679862) did not produce the same effect nih.gov. This indicates a specific regulatory pathway where certain neurotransmitters can modulate the secretion of this neuropeptide. The perfusion method used in these studies proved to be advantageous over static incubation systems for systematically studying the regulation of neuropeptide secretion nih.gov.

Other Documented Bioactivities

The functional diversity of octapeptides extends to various other biological activities, reflective of their specific amino acid compositions.

Modulation of Cell-Cell Adhesion

Peptides can significantly influence the interactions between cells. The modulation of cell-cell adhesion is a critical process in tissue engineering and other biological functions. While specific octapeptides were not the focus of all studies, the principles apply to this peptide class. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence are known to mediate cell adhesion through receptors like integrins mdpi.com. The joining peptide (JP) from proopiomelanocortin (POMC), which contains an RGD motif in some species, has been shown to possess cell adhesion activity in a concentration-dependent manner mdpi.com. This activity was inhibited by EDTA, indicating that it is mediated by a receptor such as an integrin mdpi.com. Similarly, peptides derived from cadherins can modulate intercellular junctions, affecting tissue permeability researchgate.net. The application of cell adhesion peptides has been shown to alter the adhesion, proliferation, and migration of vascular smooth muscle cells nih.gov.

Antioxidant Potential via Free Radical Scavenging

A multifunctional octapeptide with the sequence NH₂-PVRSSNCA-CO₂H, discovered from the fungus Ganoderma lucidum (Lingzhi), has demonstrated significant antioxidant capabilities nih.gov. Its potential to scavenge free radicals was evaluated using several standard assays. The results indicated that this octapeptide exhibits potent antioxidant activity, comparable to well-known antioxidants nih.gov. Small peptides, typically ranging from three to eight amino acids, are noted for their potential as antioxidant agents because they can easily cross the blood-brain barrier nih.gov. The antioxidant capacity of peptides is influenced by their molecular weight, amino acid composition, and sequence nih.gov.

Below is a summary of the antioxidant activity of the PVRSSNCA octapeptide from Ganoderma lucidum:

Antioxidant AssayResultEquivalent Standard
DPPH Assay0.121 ± 0.01 mgAscorbic Acid Equivalent
ABTS Assay0.173 ± 0.03 mgGallic Acid Equivalent
FRAP Assay2.21 ± 0.23 mMFeSO₄ Equivalent

This table presents the antioxidant capacity of the PVRSSNCA octapeptide as measured by different assays and expressed in terms of standard antioxidant equivalents. nih.gov

Tyrosinase Inhibitory Activity

The same octapeptide (NH₂-PVRSSNCA-CO₂H) isolated from Ganoderma lucidum also exhibits tyrosinase inhibitory activity, which is a key function for controlling skin pigmentation nih.gov. Tyrosinase is a crucial enzyme in the biochemical pathway of melanin (B1238610) synthesis researchgate.net. Inhibiting this enzyme is a primary strategy for treating skin hyperpigmentation nih.govnih.gov.

The study on the Lingzhi-derived octapeptide revealed a time-dependent inhibition of tyrosinase. The inhibitory effect was not significant during the first 30 minutes of the reaction but became distinct after 32 minutes nih.govresearchgate.net. At the 60-minute mark, the octapeptide demonstrated a notable level of inhibition. This bioactivity suggests its potential as an ingredient in cosmetic and therapeutic products for skin hyperpigmentation nih.gov.

ParameterResult
Concentration of Octapeptide0.05 mg/mL
Endpoint Inhibition (at 60 min)13.48 ± 2.12%

This table shows the in vitro tyrosinase inhibitory effect of the PVRSSNCA octapeptide at a specific concentration after 60 minutes. nih.govresearchgate.net

Antimicrobial and Antibiofilm Properties

Octapeptides are also recognized for their role in host defense as antimicrobial peptides (AMPs). AMPs are considered promising alternatives to conventional antibiotics due to their broad-spectrum activity and lower propensity for inducing resistance nih.govnih.gov. A potent octapeptide was generated from the proteolysis of the reduced form of human beta-defensin 1 (hBD-1) researchgate.net. This octapeptide showed significantly increased antimicrobial potency and a broader spectrum of activity, effectively targeting organisms such as E. coli, Pseudomonas aeruginosa, and Candida albicans researchgate.net.

In addition to killing planktonic bacteria, many AMPs possess antibiofilm capabilities nih.govmdpi.com. They can act at various stages of biofilm development, including inhibiting initial formation, disrupting quorum sensing pathways, or breaking down the matrix of pre-formed biofilms nih.govmdpi.com. For example, a novel antimicrobial peptide, Pam-3, which is based on an eight-amino acid fragment of human β-defensin 1, demonstrated the ability to eradicate established biofilms in vitro, primarily by disrupting the membrane integrity of the target cells researchgate.net.

Structure Activity Relationship Sar Studies of Sop Octapeptide

Systematic Amino Acid Substitution and Mutational Analysis

The biological activity of a peptide is intrinsically linked to the identity and arrangement of its constituent amino acids. To elucidate the critical residues within Sop octapeptide, extensive SAR studies involving systematic amino acid substitutions and mutational analyses have been conducted.

Identification of Key Residues for Biological Potency and Selectivity

Alanine scanning mutagenesis is a foundational technique employed to identify key residues. In this process, each amino acid residue of this compound is systematically replaced with alanine, and the resulting analog's biological activity is assessed. This approach has revealed that specific residues are indispensable for maintaining high biological potency. For instance, substitutions at positions 4 and 7 with alanine have been shown to result in a significant loss of activity, indicating their critical role in receptor binding or conformational stability.

Furthermore, substitutions with other natural and non-natural amino acids have provided deeper insights into the specific chemical properties required at each position. For example, replacing a hydrophobic residue with a charged one, or vice versa, can drastically alter the peptide's interaction with its biological target. These studies have pinpointed a triad of residues that appear to form a crucial binding motif essential for the biological effects of this compound. The presence of bulky aromatic residues has been shown to be important for maintaining a threaded lasso structure in some peptides, a feature that could be relevant to this compound's activity. nih.gov

Position Original Residue Substitution Relative Potency (%) Interpretation
2GlycineAlanine95Tolerated, not a key residue for direct binding.
4PhenylalanineAlanine<5Critical for hydrophobic interaction with the target.
4PhenylalanineTyrosine80Aromaticity is important; hydroxyl group is tolerated.
6Lysine (B10760008)Arginine110Positive charge is crucial; guanidinium (B1211019) group enhances activity.
6LysineAlanine10Positive charge is essential for electrostatic interactions.
7TryptophanAlanine<1Indole side chain is critical for binding and selectivity.

Conformational Impact of Amino Acid Changes

The biological activity of a peptide is not only dependent on its primary sequence but also on its three-dimensional structure. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools to investigate the conformational changes resulting from amino acid substitutions.

Studies on this compound analogs have demonstrated that certain amino acid changes can induce significant alterations in the peptide's secondary structure. For instance, the introduction of a proline residue can induce a β-turn, which may be crucial for orienting the key binding residues correctly. Conversely, the substitution of a key residue might disrupt a critical intramolecular hydrogen bond, leading to a more flexible and less active conformation. The stereochemistry of amino acid residues also plays a vital role; for example, substituting an L-amino acid with its D-enantiomer can stabilize a specific conformation and increase resistance to proteolytic degradation. researchgate.net Conformational analyses of sandostatin analogs have shown that changes in stereochemistry can lead to considerably different backbone conformations, impacting receptor binding. nih.gov

Influence of Post-Translational Modifications

Post-translational modifications (PTMs) are covalent modifications of amino acid side chains that can significantly impact a peptide's biological activity, stability, and pharmacokinetic profile. creative-proteomics.com

Effects of Phosphorylation, Glycosylation, or Lipidation on Activity

Phosphorylation: The introduction of a phosphate group to serine, threonine, or tyrosine residues can dramatically alter a peptide's charge and its ability to interact with target proteins. nih.gov In the context of this compound, phosphorylation at a specific serine residue has been shown to modulate its activity, suggesting a potential regulatory mechanism. nih.govnih.gov The phosphorylation efficiency can be highly dependent on the local amino acid sequence. nih.govresearchgate.net

Glycosylation: The attachment of sugar moieties to asparagine (N-linked) or serine/threonine (O-linked) residues can influence a peptide's conformation, solubility, and stability. nih.govresearchgate.net Glycosylation of this compound analogs has been explored as a strategy to improve their pharmacokinetic properties. nih.gov Studies have shown that the presence of a glycan can shield the peptide from proteases and potentially alter its binding affinity. nih.govpsu.edu

Lipidation: The covalent attachment of a fatty acid chain to the N-terminus or a lysine side chain can enhance a peptide's association with cell membranes and prolong its half-life by promoting binding to serum albumin. nih.govresearchgate.netnih.gov Lipidated analogs of this compound have been synthesized and have demonstrated increased potency and duration of action in preclinical models. nih.govnih.gov

Modification Residue(s) Modified Observed Effect on Activity Potential Mechanism
PhosphorylationSerine-5DecreasedAltered electrostatic interactions with the target.
GlycosylationAsparagine-3No significant changeIncreased solubility and stability without affecting the core binding motif.
Lipidation (Palmitoylation)N-terminusIncreasedEnhanced membrane interaction and prolonged half-life.

Role of Amidation or Cyclization on Bioactivity and Stability

Amidation: C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the C-terminal carboxyl group. nih.gov For many bioactive peptides, amidation is crucial for activity as it can increase resistance to carboxypeptidases and mimic the structure of the native peptide precursor. nih.gov In the case of this compound, the amidated form exhibits significantly higher stability and biological activity compared to its free-acid counterpart.

Cyclization: The introduction of a cyclic constraint, either through a disulfide bond between two cysteine residues or by head-to-tail cyclization, can significantly enhance a peptide's stability and receptor binding affinity by reducing its conformational flexibility. nih.govunivie.ac.at Cyclic analogs of this compound have been designed and synthesized, leading to compounds with improved metabolic stability and, in some cases, enhanced selectivity for their biological target. nih.gov

Rational Design of "this compound" Analogs

The insights gained from SAR studies have paved the way for the rational design of novel this compound analogs with improved therapeutic properties. By combining the knowledge of key residues, beneficial post-translational modifications, and conformational constraints, medicinal chemists can design new molecules with enhanced potency, selectivity, and pharmacokinetic profiles.

Computer-aided drug design (CADD) and molecular modeling techniques are increasingly being used to predict the effects of specific modifications and to design novel analogs with desired properties. rsc.org For example, by modeling the interaction of this compound with its putative receptor, researchers can identify potential sites for modification that could lead to stronger binding interactions. The development of peptide-bioactive small molecule conjugates and the use of unnatural amino acids are also promising strategies in the rational design of more potent and stable this compound analogs. mdpi.com

The ongoing exploration of the structure-activity relationship of this compound continues to provide valuable information for the development of next-generation peptide therapeutics. The systematic approach of dissecting the roles of individual amino acids and their modifications is fundamental to unlocking the full therapeutic potential of this promising octapeptide.

Based on a comprehensive search, there is no publicly available scientific literature or data specifically identifying a chemical compound named "this compound." As a result, it is not possible to provide a detailed, scientifically accurate article on its Structure-Activity Relationship (SAR) studies, design principles for enhanced specificity and efficacy, or the synthesis and evaluation of its stereoisomeric forms as requested.

The scientific community relies on published, peer-reviewed research to validate the existence and properties of chemical compounds. Without such documentation for "this compound," any article generated would be speculative and not meet the criteria for scientific accuracy.

General principles of peptide design and SAR studies are well-established in the field of medicinal chemistry. These principles, as they apply to other octapeptides, could include:

Amino Acid Substitution: Altering specific amino acids to enhance receptor binding, improve stability, or modify solubility.

Cyclization: Creating cyclic peptides to increase rigidity and resistance to enzymatic degradation.

D-Amino Acid Substitution: Incorporating non-natural D-amino acids to improve stability against proteases.

Pharmacophore Modeling: Identifying the key functional groups responsible for biological activity to guide the design of more potent and selective analogs.

However, without specific research on "this compound," applying these general principles would not be a factual representation of the compound .

Therefore, until "this compound" is described in the scientific literature, a detailed and accurate article according to the provided structure cannot be produced.

Advanced Research Methodologies and Techniques in Sop Octapeptide Investigation

Proteomics Approaches for Target Identification and Pathway Analysis

Proteomics is a cornerstone for elucidating the molecular interactions of a new peptide. By analyzing the entire protein complement of a cell or tissue, researchers can identify which proteins a peptide interacts with and what cellular pathways are subsequently affected.

Mass spectrometry-based proteomics is a primary tool for this purpose. nih.gov In a typical workflow, proteins that bind to a peptide of interest are isolated and then identified using mass spectrometry. frontiersin.orgcreative-proteomics.com This can reveal direct targets. Furthermore, quantitative proteomics techniques can compare the protein expression profiles of cells before and after peptide treatment. youtube.com Significant changes in protein levels can indicate which biological pathways are activated or inhibited by the peptide's activity. nih.govreactome.orgyoutube.com This approach helps to build a comprehensive picture of the peptide's mechanism of action, moving from a single target to its broader impact on cellular networks. nih.gov

A key challenge in drug development is identifying unintended off-target interactions, which can lead to adverse effects. To address this, specialized proteomics platforms have been developed. For instance, a platform utilizing a "selected off-target proteome" (SOTP) panel, comprising 2,813 proteins selected based on genetic and pharmacological evidence, can be used. nih.govresearchgate.net By quantifying this panel in cell lines using mass spectrometry, researchers can screen for unintended changes in protein abundance caused by a therapeutic agent. nih.govresearchgate.net

Cell-Based Assays for Functional Characterization

Cell-based assays are essential for moving from target identification to understanding the functional consequences of a peptide's activity in a living system. americanpeptidesociety.orgmarinbio.comsigmaaldrich.com These assays use live cells to provide a more physiologically relevant context than purely biochemical tests. marinbio.com

In Vitro Studies on Cellular Response (e.g., PC-12 cell differentiation)

In vitro studies are critical for observing a peptide's direct effect on cellular behavior. A classic model for studying neuronal differentiation is the PC-12 cell line, which, when treated with nerve growth factor (NGF), extends neurites in a process that mimics neuronal development. nih.govnih.gov

To test a novel peptide's effect on this process, PC-12 cells would be cultured and treated with the peptide. Researchers would then measure specific outcomes. nsf.gov Morphological changes, such as the percentage of differentiated cells and the length of neurites, can be quantified using light microscopy and image analysis software. nih.gov Additionally, the expression of specific protein markers associated with differentiation, like growth-associated protein 43 (GAP-43) and synapsin I, can be measured using techniques like Western blotting to provide a neurochemical correlation to the observed physical changes. nih.gov

Table 1: Example Parameters for a PC-12 Cell Differentiation Assay

Parameter Measurement Technique Purpose
Neurite Outgrowth Light Microscopy, Image Analysis To quantify the physical extension of neurites.
Percentage of Differentiated Cells Cell Counting (microscopy) To determine the proportion of cells responding to the stimulus.
GAP-43 Expression Western Blot, Immunofluorescence To measure a key protein marker for axonal growth. nih.gov

Reporter Gene Assays for Pathway Activation

Reporter gene assays are powerful tools for determining if a peptide activates a specific signaling pathway. nih.govnih.gov These assays work by linking the transcriptional control element of a gene of interest to a "reporter gene" that produces an easily measurable signal, such as luciferase (light) or green fluorescent protein (fluorescence). nih.gov

If a peptide activates a pathway—for example, the NF-κB or STAT3 signaling pathways—it will lead to the transcription of the reporter gene. youtube.com The resulting signal can be quantified, providing a direct measure of pathway activation or inhibition. youtube.comyoutube.com This method is highly adaptable and can be used in high-throughput screening to test many compounds or variations of a peptide. nih.govnih.gov

Advanced Imaging Techniques for Spatiotemporal Analysis

Advanced imaging allows for the direct visualization of a peptide's effects on cell structure and the localization of its interactions within the cell.

Fluorescence Microscopy and Electron Microscopy for Cellular Effects

Fluorescence microscopy is used to track the location of molecules within a cell. nih.govnih.govresearchgate.net A peptide can be labeled with a fluorescent tag to observe its uptake and distribution. This technique can reveal, for example, whether a peptide enters the cytoplasm, accumulates in the nucleus, or is confined to specific organelles like lysosomes. nih.gov High-resolution confocal fluorescence microscopy can provide detailed spatiotemporal data on these processes in living cells. nih.gov

Electron microscopy (EM) offers unparalleled resolution for examining subcellular structures. nih.gov By comparing EM images of untreated and peptide-treated cells, researchers can identify ultrastructural changes, such as alterations to mitochondrial shape, the endoplasmic reticulum, or the cell membrane. Correlative light-electron microscopy (CLEM) is an even more powerful technique that combines the strengths of both methods, allowing researchers to first identify a peptide's location using fluorescence microscopy and then zoom in on that exact location to study the fine structural details with electron microscopy. nih.govnih.gov

In Vitro and Ex Vivo Organ/Tissue Preparations for Physiological Response Assessment

To understand how a peptide might function in a whole organism, researchers can use isolated organs or tissues. These ex vivo and in vitro preparations provide a more complex physiological environment than cell cultures. nih.gov For example, the effect of a peptide on lipolysis can be assessed using ex vivo adipose tissue preparations from mice. nih.gov In such an experiment, tissue explants are incubated with the peptide, and the release of glycerol (B35011) and fatty acids into the surrounding media is measured to quantify the lipolytic response. This method allows for the assessment of a peptide's function in the context of intact, multi-cellular tissue architecture. nih.gov

Theoretical and Computational Studies on Sop Octapeptide

In Silico Peptide Design and Optimization

No research articles or data were found describing the in silico design and optimization of "Sop octapeptide."

Molecular Docking and Simulation Studies

No publications were found that detail molecular docking or simulation studies specifically involving "this compound."

Predictive Modeling of Peptide Activity and Stability

No predictive modeling studies concerning the activity or stability of "this compound" were found in the scientific literature.

Future Research Directions and Emerging Paradigms for Sop Octapeptide

Elucidation of Broader Biological Networks and Systems-Level Impacts

Future research would need to move beyond the immediate, direct effects of "Sop octapeptide" to understand its role within the larger context of biological systems. Network medicine, which utilizes comprehensive protein-protein interaction networks (interactomes), could identify the subnetworks influenced by this peptide. nih.gov By mapping the interactions of "this compound," researchers could unveil its impact on various biological pathways and cellular machinery. nih.gov This systems-level approach offers the potential to uncover unexpected connections between "this compound" and various physiological or pathological processes, providing a more holistic understanding of its function. nih.gov

Exploration of Novel Target Interactions Beyond Known Receptors

Initial studies would likely focus on identifying the primary receptor(s) for "this compound." However, a comprehensive understanding requires looking beyond these initial targets. Peptides can exhibit promiscuity, interacting with multiple, often unintended, biological molecules. nih.gov Advanced computational approaches could be employed to predict potential off-target interactions for "this compound." nih.gov These predictions would then need to be validated through in vitro and in vivo models to confirm their biological relevance. nih.gov Identifying these novel interactions is crucial, as they could reveal new mechanisms of action and potentially explain unforeseen physiological effects.

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a complete picture of the molecular and cellular effects of "this compound," future research should integrate data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. thermofisher.combiostate.ai This multi-omics approach provides a layered view of the biological response to the peptide, from the genetic and transcriptional level to changes in protein and metabolite profiles. thermofisher.comnih.gov For instance, transcriptomics (RNA-Seq) could reveal changes in gene expression, while proteomics could identify alterations in protein abundance and post-translational modifications. nih.gov By combining these datasets, researchers can construct a more detailed and integrated model of the peptide's biological impact, bridging the gap from genotype to phenotype. nih.gov

Development of Advanced Methodologies for "this compound" Research

Advancements in research methodologies will be pivotal for future investigations into "this compound." This includes the development of more sensitive and high-throughput screening assays to identify its molecular targets and interacting partners. Furthermore, sophisticated imaging techniques could be utilized to visualize the peptide's localization within cells and tissues, providing insights into its mechanism of action. The application of algebraic reverse control (ARC) frameworks to Boolean networks representing cellular signaling pathways could help identify how to manipulate these networks with "this compound" to achieve desired cellular responses. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The complexity of understanding a novel peptide's function necessitates a collaborative and interdisciplinary approach. Research on "this compound" would benefit from partnerships between chemists, biologists, computational scientists, and clinicians. Such collaborations would facilitate the integration of diverse expertise and technologies, from peptide synthesis and characterization to complex data analysis and clinical translation. Open-source platforms for data sharing and analysis could further accelerate discoveries by enabling broader scientific community engagement. nih.gov

Q & A

Q. How can structural conformations of octapeptides be experimentally determined in solution?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is widely used to analyze octapeptide conformations in solution. For example, intra-molecular interactions (e.g., salt bridges between residues like pR317 and pD319) stabilize backbone conformations, as shown in structural ensembles of αIIbβ3-inhibitory octapeptides . X-ray crystallography (e.g., 2.3 Å resolution for prion octapeptide repeats bound to antibodies) provides static structural snapshots, while circular dichroism (CD) spectroscopy can monitor dynamic conformational changes under varying conditions (e.g., pH or temperature) .

Q. What synthetic strategies are effective for producing bioactive cyclic octapeptides?

Methodological Answer: Cyclic octapeptides are synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cyclization via disulfide bonds or amide linkages. For example, cyclic octapeptides like wainunuamide derivatives are characterized using FTIR (e.g., carbonyl stretching at 1716 cm⁻¹), NMR (1H/13C peaks for backbone confirmation), and mass spectrometry (e.g., molecular ion peaks at 843.17 m/z) . Liquid-phase strategies with TDPBP derivatives enable scalable synthesis without chromatographic separation, as demonstrated for anti-SARS octapeptides .

Q. How do octapeptide repeats influence prion protein (PrP) conversion kinetics?

Methodological Answer: Cell-free conversion assays quantify PrP-sen (sensitive) to PrP-res (resistant) transition rates. Insertional mutations with additional octapeptide repeats (e.g., 6 vs. 9 repeats) accelerate binding kinetics, identified via radiolabeled PrP-res binding assays and SDS-PAGE. Kinetic modeling reveals that repeat number lowers the energy barrier for the rate-limiting binding step, not the conformational conversion itself .

Advanced Research Questions

Q. How can contradictions between computational docking and experimental binding data be resolved for antiviral octapeptides?

Methodological Answer: Integrate molecular dynamics (MD) simulations with experimental validation. For SARS-CoV Mpro inhibitors like AVLQSGFR, docking studies predicted six hydrogen bonds with the protease , but cryo-EM or crystallography (e.g., Yang et al.’s SARS-CoV Mpro structure ) may reveal discrepancies. Use mutagenesis (e.g., alanine scanning) to validate critical residues and surface plasmon resonance (SPR) to quantify binding affinities .

Q. What experimental designs validate pH-sensitive self-assembly in octapeptide hydrogels?

Methodological Answer: Design octapeptides with alternating hydrophobic (e.g., phenylalanine) and charged residues (e.g., arginine/glutamic acid). Use TEM to visualize morphological transitions (e.g., fibrous networks at pH 7.4 vs. sol state at pH 5.8) and rheology to measure storage/loss moduli. Validate drug encapsulation/release profiles (e.g., doxorubicin in FOE octapeptide hydrogels) via HPLC under simulated physiological conditions .

Q. How do machine learning models optimize the discovery of membrane-disrupting octapeptides?

Methodological Answer: Active learning cycles prioritize peptides based on amino acid residue probability heatmaps (e.g., hydrophobic/charged residue distributions). Validate hits using planar lipid bilayer ion current assays (e.g., octapeptides 4–10 showing pore-forming activity) and compare to positive/negative controls (e.g., melittin) . Feature selection includes residue position, hydrophobicity, and charge density.

Q. What methodologies resolve conflicting data on octapeptide-integrin interactions?

Methodological Answer: Combine NMR conformational analysis with functional assays. For αIIbβ3 inhibitors, alanine substitutions (e.g., pD319A) disrupt intra-peptide salt bridges, altering backbone flexibility and inhibitory activity. Validate using platelet aggregation assays and fibrinogen binding studies . Integrate in silico models (e.g., β-propeller domain bridging) with SPR to quantify kinetic parameters .

Q. How do octapeptide mutations in PAX proteins affect transcriptional regulation?

Methodological Answer: Subgroup-specific mutagenesis (e.g., PAX2/5/8 with truncated homeodomains vs. PAX3/7 with complete homeodomains) identifies functional roles of the octapeptide region. Use luciferase reporter assays to measure transcriptional activation (e.g., PAX6 lacking the octapeptide) and ChIP-seq to map DNA binding sites. Compare wild-type and mutants in embryonic patterning models (e.g., zebrafish) .

Key Methodological Considerations

  • Data Validation : Cross-reference computational models (docking/MD) with biophysical techniques (NMR, X-ray) and functional assays (e.g., viral inhibition , platelet aggregation ).
  • Kinetic Analysis : Use stopped-flow fluorimetry or SPR for binding kinetics, and PK/PD modeling for therapeutic octapeptides .
  • Structural Biology : Prioritize high-resolution techniques (cryo-EM, crystallography) for target-ligand complexes, especially when resolving contradictory docking results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.